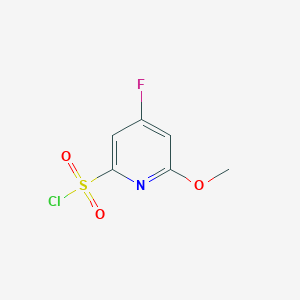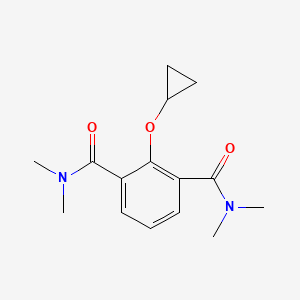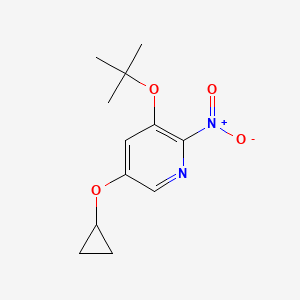
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with tert-butoxy and cyclopropoxy substituents.
Métodos De Preparación
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can undergo reduction reactions, converting the nitro group to other functional groups.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitro compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The tert-butoxy and cyclopropoxy groups can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in the position of the substituents on the pyridine ring. The unique arrangement of substituents in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1243284-24-3 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-6-9(17-8-4-5-8)7-13-11(10)14(15)16/h6-8H,4-5H2,1-3H3 |
Clave InChI |
MVNBEBFICHYCTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


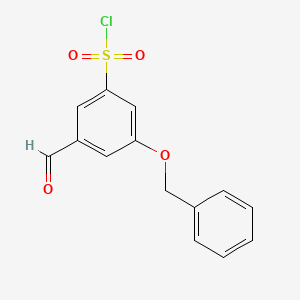
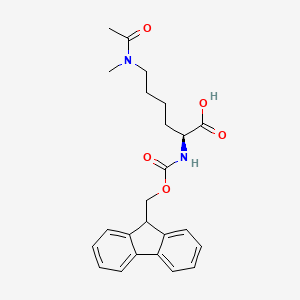


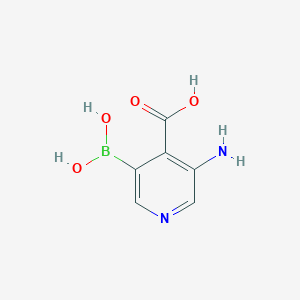
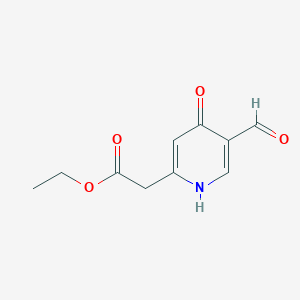

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)




